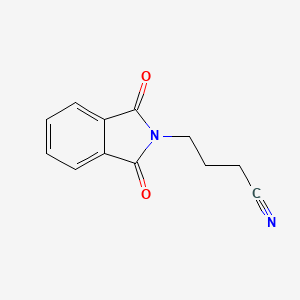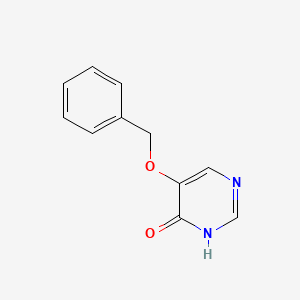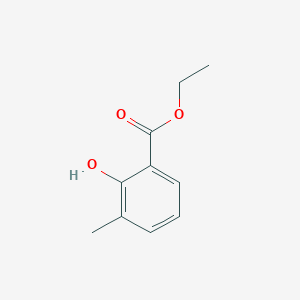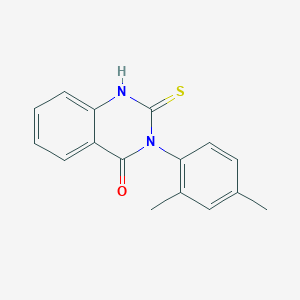
3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinones are an important class of compounds due to their wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties, as well as their potential use in the treatment of various diseases .
Synthesis Analysis
Quinazolinone derivatives are typically synthesized through various methods, including microwave-assisted synthesis, which is known for its rapid and efficient production of these compounds . The starting materials for the synthesis of quinazolinone derivatives often include aniline or 2-aminobenzophenones, which undergo reactions with different aldehydes, ketones, or isatins to form the desired quinazolinone structure . The synthesis process can be optimized to enhance the yield and selectivity of the desired compound .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by spectroscopic methods such as FTIR, NMR, and X-ray diffraction techniques . These methods provide detailed information about the molecular geometry, stability, and intermolecular interactions, which are crucial for understanding the compound's reactivity and biological activity. Density functional theory (DFT) calculations are also employed to predict and confirm the molecular structure and properties .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including condensation with hydrazine hydrate to form triazoloquinazolinones, or with isatins to form spiro compounds . These reactions can lead to the formation of a wide array of quinazolinone-based structures with potential pharmacological activities. The reactivity of these compounds can be further modified by introducing different substituents on the quinazolinone core .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups and substituents can significantly affect these properties. The antimicrobial and antiviral activities of these compounds are often evaluated through in vitro assays, which help in determining their efficacy and potential therapeutic index . The physicochemical properties are also studied using computational methods like DFT to understand the electronic structure and reactivity of the molecules .
Aplicaciones Científicas De Investigación
-
Structural Studies of 2-(2,4-Dimethyl-phenyl)-2H-benzotriazole
- Application: This compound has been synthesized and its structure studied by multinuclear NMR in solution and in the solid state .
- Method: The compound was synthesized in a three-step procedure starting from 2,4-dimethyl-N-(2-nitrophenyl)benzamide via a 5-(2,4-dimethylphenyl)-1-(2-nitrophenyl)-1H-tetrazole intermediate .
- Results: X-ray diffraction analysis allowed to establish the molecular conformation around the single bond connecting the two aromatic systems .
Propiedades
IUPAC Name |
3-(2,4-dimethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-7-8-14(11(2)9-10)18-15(19)12-5-3-4-6-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZJTXHVFMJNKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355540 |
Source


|
| Record name | 3-(2,4-Dimethylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one | |
CAS RN |
22458-49-7 |
Source


|
| Record name | 3-(2,4-Dimethylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





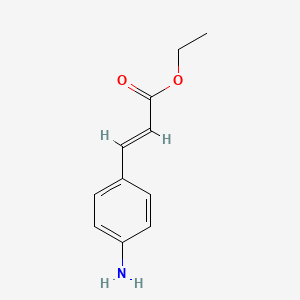

![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)
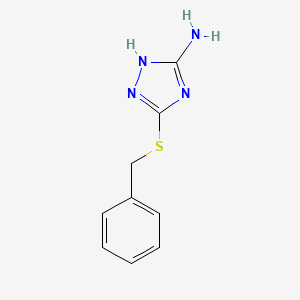
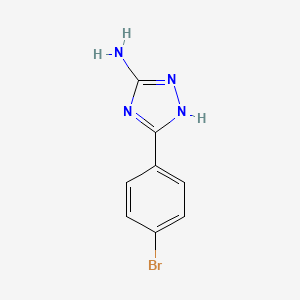
![4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1331350.png)
